
4-(Trifluoromethoxy)thiophenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-(Trifluoromethoxy)thiophenol" involves various chemical strategies, including directed ortho-lithiation for the preparation of substituted phenols and electrochemical polymerization for the synthesis of phenol-based polymers. These methods demonstrate the versatility and adaptability of chemical approaches in generating compounds with trifluoromethyl and thiophenol groups (Geneste & Schafer, 2001; Kaya & Aydın, 2012).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have utilized various spectroscopic techniques, including FT-IR, UV–vis, and NMR, to confirm the structures of synthesized molecules. These studies offer insight into the electronic and structural characteristics that influence the properties and reactivity of these compounds (Çoruh et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving "4-(Trifluoromethoxy)thiophenol" and related compounds often leverage the unique reactivity of the trifluoromethyl and thiophenol groups. For instance, the electrochemical trifluoromethylation of thiophenols demonstrates the capacity for introducing trifluoromethyl groups under mild conditions without metal catalysts or oxidants (Zhu et al., 2021).
Physical Properties Analysis
The physical properties of compounds containing the "4-(Trifluoromethoxy)thiophenol" moiety or similar structures are influenced by their molecular architecture. These properties include thermal stability, solubility, and electrical conductivity, which are critical for applications in materials science and electronic devices (Kaya & Aydın, 2012).
Chemical Properties Analysis
The chemical properties of "4-(Trifluoromethoxy)thiophenol" derivatives are shaped by the presence of the trifluoromethoxy and thiophenol groups. These groups impact reactivity, including the ability to undergo nucleophilic substitutions and participate in complex chemical reactions that produce a diverse range of functionalized molecules (Zhu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Detection of Hazardous Thiophenols : Thiophenols are used to prepare pesticides, medicines, and polymers but are highly toxic. A study by Ren et al. (2020) developed a method for the ultrafast detection of thiophenols in environmental water samples and living cells using a probe that quickly triggers ESIPT (Excited-State Intramolecular Proton Transfer) for NIR (Near-Infrared) fluorescence detection (Ren et al., 2020).
Photoredox Decarboxylative Couplings : Jin et al. (2016) discovered that thiophenols, including 4-(trifluoromethyl)thiophenol, can act as effective organocatalysts in visible-light photoredox decarboxylative couplings of N-(acetoxy)phthalimides, presenting a novel and environmentally friendly strategy for photoredox transformation of organic molecules (Jin et al., 2016).
Electrochemical Trifluoromethylation : Zhu et al. (2021) developed a method for the electrochemical trifluoromethylation of thiophenols without metal catalysts or oxidants. This process features mild conditions and moderate to good yields, and can be scaled up efficiently (Zhu et al., 2021).
Two-Photon Fluorescent Probes for Thiophenols : Liu et al. (2015) developed a two-photon fluorescent probe for thiophenols, providing a more favorable option for biological imaging due to low background fluorescence and deep penetration depth. The probe showed high selectivity and sensitivity, with applications in detecting thiophenol in water samples and imaging in living cells and tissues (Liu et al., 2015).
Corrosion Control in Brass : Ebrahimzadeh et al. (2015) investigated the inhibitive performance of two thiophenol derivatives on the corrosion behavior of brass in nitric acid. The study used potentiodynamic polarization, electrochemical impedance spectroscopy, and quantum chemical study, revealing that the inhibitors obey Langmuir isotherm with both chemical and physical type adsorption (Ebrahimzadeh et al., 2015).
Fluorescent Probes for Thiophenol Detection : Shen et al. (2020) constructed a ratiometric fluorescent probe for thiophenol detection in environmental and biological systems. This probe showed high selectivity for thiophenol with a linear relationship between emission intensities and thiophenol concentration (Shen et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVNSRJPBXPZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380492 | |
| Record name | 4-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)thiophenol | |
CAS RN |
169685-29-4 | |
| Record name | 4-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethoxy)benzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

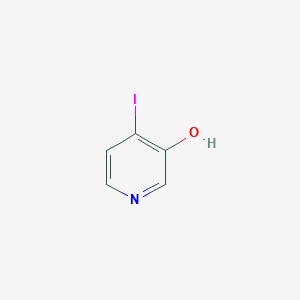
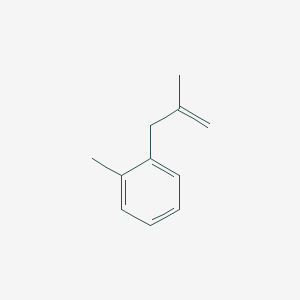
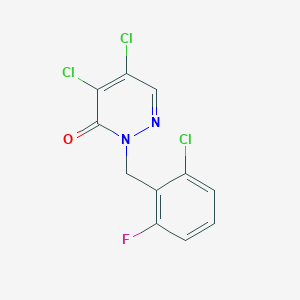
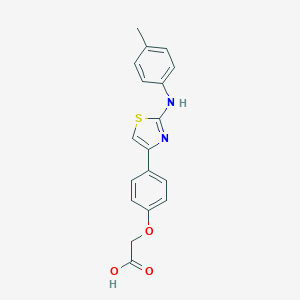
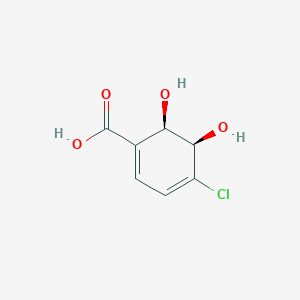

![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
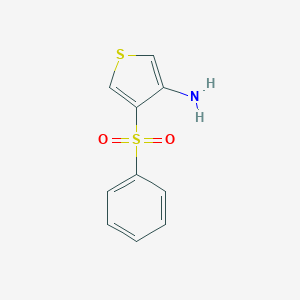
![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
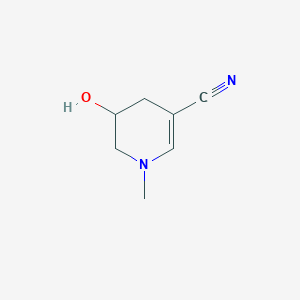
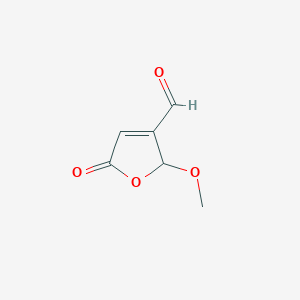

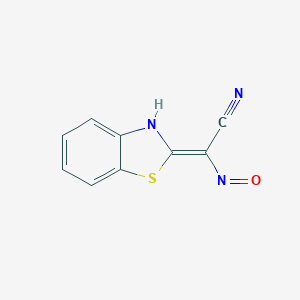
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)